![molecular formula C9H21ClSi B13227561 [2-(Chloromethyl)-2-methylbutyl]trimethylsilane](/img/structure/B13227561.png)
[2-(Chloromethyl)-2-methylbutyl]trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Chloromethyl)-2-methylbutyl]trimethylsilane: is an organosilicon compound with the molecular formula C_8H_19ClSi. This compound is characterized by the presence of a chloromethyl group attached to a trimethylsilane moiety, making it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Chloromethyl)-2-methylbutyl]trimethylsilane typically involves the reaction of 2-methyl-2-butene with chloromethyltrimethylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:
2-methyl-2-butene+chloromethyltrimethylsilane→this compound
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes to optimize efficiency and minimize waste. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [2-(Chloromethyl)-2-methylbutyl]trimethylsilane undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [2-(Chloromethyl)-2-methylbutyl]trimethylsilane is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Protecting Group: The trimethylsilane group serves as a protecting group for alcohols and amines during multi-step synthesis.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of drug candidates, particularly those requiring silicon-containing intermediates.
Bioconjugation: It is employed in the modification of biomolecules for enhanced stability and activity.
Industry:
Polymer Chemistry: this compound is used in the production of silicone-based polymers and resins.
Surface Modification: The compound is utilized in surface treatment processes to impart hydrophobic properties to materials.
Wirkmechanismus
The mechanism of action of [2-(Chloromethyl)-2-methylbutyl]trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trimethylsilane moiety provides steric protection and influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl Chloride: Similar in structure but lacks the chloromethyl group, making it less reactive in certain substitution reactions.
(Chloromethyl)trimethylsilane: Similar but with a different alkyl chain, affecting its reactivity and applications.
2-(Chloromethyl)allyl-trimethylsilane: Contains an allyl group, providing different reactivity patterns in organic synthesis.
Uniqueness:
Reactivity: The presence of both chloromethyl and trimethylsilane groups in [2-(Chloromethyl)-2-methylbutyl]trimethylsilane provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
Applications: Its ability to undergo various chemical reactions and its use in diverse fields such as drug development, polymer chemistry, and surface modification highlight its uniqueness compared to similar compounds.
Eigenschaften
Molekularformel |
C9H21ClSi |
|---|---|
Molekulargewicht |
192.80 g/mol |
IUPAC-Name |
[2-(chloromethyl)-2-methylbutyl]-trimethylsilane |
InChI |
InChI=1S/C9H21ClSi/c1-6-9(2,7-10)8-11(3,4)5/h6-8H2,1-5H3 |
InChI-Schlüssel |
ROSIQVNOLFNTHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C[Si](C)(C)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



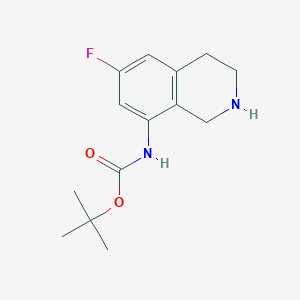
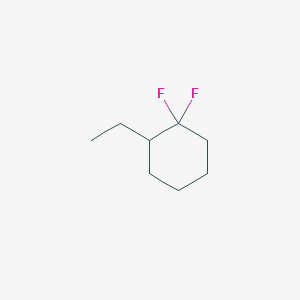
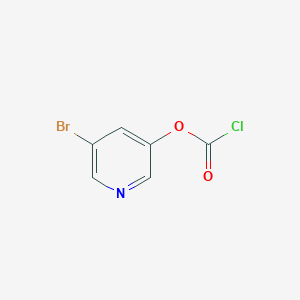
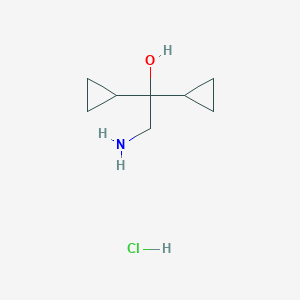
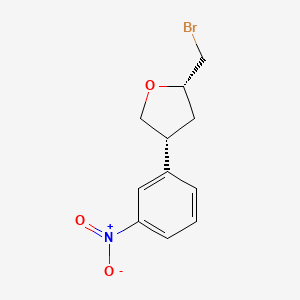
![3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13227513.png)
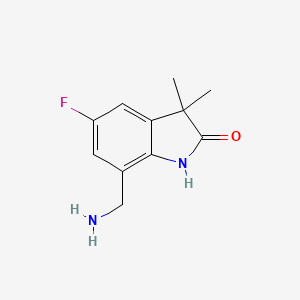
![tert-Butyl 6-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13227524.png)
![(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13227533.png)
amine](/img/structure/B13227536.png)
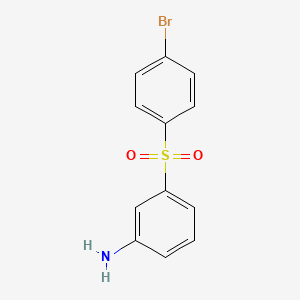

![2-[(4-Methylbenzenesulfonyl)methyl]pyrrolidine](/img/structure/B13227554.png)
